molecular formula C7H16ClNO B2455523 3,4-Dimethylpiperidin-4-ol hydrochloride CAS No. 1951444-36-2

3,4-Dimethylpiperidin-4-ol hydrochloride

Cat. No. B2455523
CAS RN: 1951444-36-2
M. Wt: 165.66
InChI Key: GKFHXLBQEPBDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylpiperidin-4-ol hydrochloride (DMPH) is an organic compound that is widely used in scientific research. It is a white, crystalline powder and is soluble in water. It is most commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. DMPH is also used in the manufacture of pharmaceuticals, as well as in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-4-ol hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, allowing for the transfer of protons from one molecule to another. This allows for the formation of new bonds between molecules, resulting in the formation of new compounds. Additionally, 3,4-Dimethylpiperidin-4-ol hydrochloride is thought to act as a catalyst, speeding up the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dimethylpiperidin-4-ol hydrochloride are not well understood. However, research has indicated that the compound may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, 3,4-Dimethylpiperidin-4-ol hydrochloride has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Dimethylpiperidin-4-ol hydrochloride in laboratory experiments include its low cost and its ability to act as a catalyst in chemical reactions. Additionally, 3,4-Dimethylpiperidin-4-ol hydrochloride is stable and can be stored for long periods of time without significant degradation. The main limitation of using 3,4-Dimethylpiperidin-4-ol hydrochloride is its potential toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing and safety goggles.

Future Directions

The potential applications of 3,4-Dimethylpiperidin-4-ol hydrochloride are vast and include its use in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, further research is needed to explore the biochemical and physiological effects of the compound, as well as its potential toxicity. Additionally, further research is needed to explore the potential use of 3,4-Dimethylpiperidin-4-ol hydrochloride in the production of polymers, polymeric materials, and polysaccharides. Finally, further research is needed to explore the potential use of 3,4-Dimethylpiperidin-4-ol hydrochloride in the study of enzyme kinetics and in the production of antibodies.

Synthesis Methods

3,4-Dimethylpiperidin-4-ol hydrochloride is synthesized from the reaction of 4-methylpiperidine and formaldehyde in the presence of hydrochloric acid. The reaction is carried out in a two-step process. First, 4-methylpiperidine is reacted with formaldehyde in the presence of hydrochloric acid to form 4-methylpiperidin-4-ol. This is then reacted with additional hydrochloric acid to form 3,4-Dimethylpiperidin-4-ol hydrochloride.

Scientific Research Applications

3,4-Dimethylpiperidin-4-ol hydrochloride is widely used in scientific research as a reagent in organic synthesis and as a catalyst in chemical reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. It has also been used in the synthesis of polymers, polymeric materials, and polysaccharides. Additionally, 3,4-Dimethylpiperidin-4-ol hydrochloride has been used in the study of enzyme kinetics and in the production of antibodies.

properties

IUPAC Name

3,4-dimethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-8-4-3-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHXLBQEPBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpiperidin-4-ol hydrochloride

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